molecular formula C4H9N3O B13401137 2,2,3,3,4,5,5,6-Octadeuterio-1-nitrosopiperazine

2,2,3,3,4,5,5,6-Octadeuterio-1-nitrosopiperazine

Cat. No.: B13401137
M. Wt: 123.18 g/mol
InChI Key: CVTIZMOISGMZRJ-HJOWPTDZSA-N
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Description

N-Nitrosopiperazine-d8: is a deuterated variant of N-Nitrosopiperazine, a compound known for its carcinogenic properties. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications. This compound is primarily utilized in research focused on understanding the mechanisms of carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosopiperazine-d8 is synthesized through the nitrosation of piperazine-d8. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso compound .

Industrial Production Methods: Industrial production of N-Nitrosopiperazine-d8 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the isotopic labeling of the compound .

Chemical Reactions Analysis

Types of Reactions: N-Nitrosopiperazine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Nitrosopiperazine-d8 is extensively used in scientific research, including:

Mechanism of Action

The precise mechanism of action of N-Nitrosopiperazine-d8 is not fully understood. it is postulated that the compound acts as a DNA alkylating agent, binding to and modifying DNA molecules. These modifications can induce structural and functional changes in DNA, leading to carcinogenesis .

Comparison with Similar Compounds

  • N-Nitrosopiperazine
  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine
  • N-Nitrosomorpholine

Comparison: N-Nitrosopiperazine-d8 is unique due to its deuterium labeling, which allows for detailed tracing and study in scientific research. Compared to other nitrosamines, it provides a more precise understanding of the compound’s behavior and interactions in biological systems .

Properties

Molecular Formula

C4H9N3O

Molecular Weight

123.18 g/mol

IUPAC Name

2,2,3,3,4,5,5,6-octadeuterio-1-nitrosopiperazine

InChI

InChI=1S/C4H9N3O/c8-6-7-3-1-5-2-4-7/h5H,1-4H2/i1D2,2D2,3D,4D2/hD

InChI Key

CVTIZMOISGMZRJ-HJOWPTDZSA-N

Isomeric SMILES

[2H]C1C(N(C(C(N1N=O)([2H])[2H])([2H])[2H])[2H])([2H])[2H]

Canonical SMILES

C1CN(CCN1)N=O

Origin of Product

United States

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